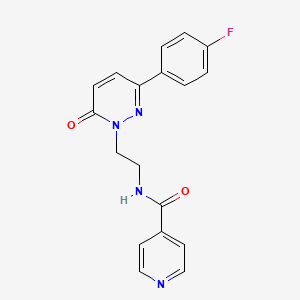![molecular formula C18H19N3O2S B2967833 2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851807-81-3](/img/structure/B2967833.png)
2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridine ring, a sulfanyl group, and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the combination of several steps, each introducing a different part of the molecule. For instance, the imidazole ring could be synthesized using methods described in the literature for imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the pyridine ring is a six-membered ring with one nitrogen atom, and the phenoxy group consists of a benzene ring attached to an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the imidazole ring is known to participate in various chemical reactions, including acting as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyridine rings and the phenoxy group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
A study by Marchesi et al. (2019) on tetrahydroimidazo[1,5-a]pyridin-3-yl phenols, which are structurally related to the compound , reveals their intense fluorescence when excited with UV light. These compounds exhibit a large Stokes shift and high quantum yields, suggesting potential applications in fluorescent dyes and bioimaging tools. The study indicates the possibility of tuning the emission properties by varying substituents, which could be relevant for designing specific sensors or imaging agents (Marchesi, Brenna, & Ardizzoia, 2019).
Antimicrobial Properties
Research by Alsaedi, Farghaly, and Shaaban (2019) on pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups demonstrates antimicrobial activities exceeding those of reference drugs. This suggests that compounds with similar structural motifs, including the sulfanyl and pyridinyl groups, might hold promise as antimicrobial agents, offering a basis for developing new antimicrobial compounds (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Applications
A study by Martínez-Alonso et al. (2014) explores ruthenium(II) arene complexes with ligands including pyridinyl and imidazolyl groups for their anticancer properties. The structural similarities to the compound of interest suggest potential in designing metal-based drugs or probes for cancer therapy, highlighting the importance of such molecular frameworks in medicinal chemistry (Martínez-Alonso et al., 2014).
Fluorescent Sensing Applications
Khattar and Mathur (2013) synthesized a ligand with pyridinyl and benzimidazolyl groups for use as a fluorescent sensor for dopamine, demonstrating the compound’s potential in neurotransmitter detection. This research suggests that compounds with related structures can be used in the development of fluorescent sensors for biologically relevant molecules (Khattar & Mathur, 2013).
Propiedades
IUPAC Name |
2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCTZFMXFBAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

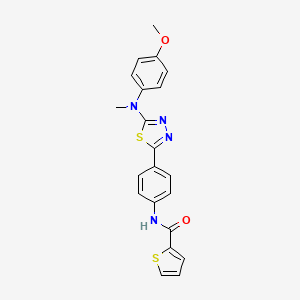
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2967751.png)
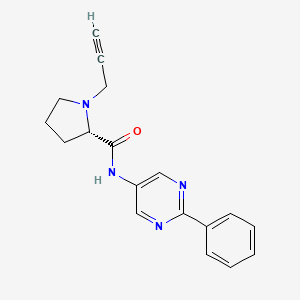
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)
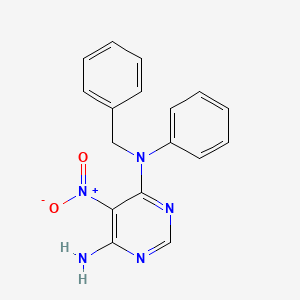
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2967758.png)
![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
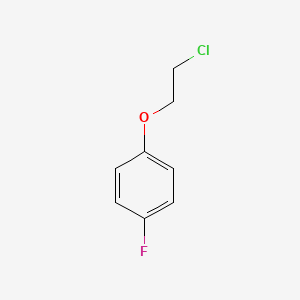
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)
